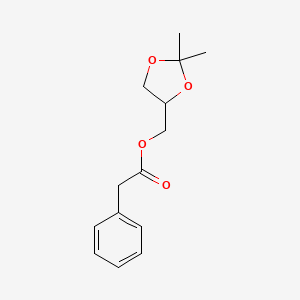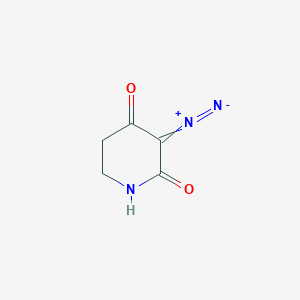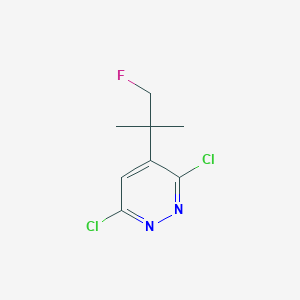![molecular formula C15H16N2O8 B14322136 1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione CAS No. 111621-31-9](/img/structure/B14322136.png)
1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with ammonia or primary amines under controlled conditions.
Attachment of the Butanoyl Group: The butanoyl group can be introduced via acylation reactions using butanoyl chloride in the presence of a base such as pyridine.
Introduction of the Methoxy and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like methoxybenzene and nitrobenzene derivatives.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro or methoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism by which 1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Nitrophenoxy Compounds: Compounds with nitrophenoxy groups but different core structures.
Uniqueness
1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
111621-31-9 |
|---|---|
分子式 |
C15H16N2O8 |
分子量 |
352.30 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-(2-methoxy-4-nitrophenoxy)butanoate |
InChI |
InChI=1S/C15H16N2O8/c1-23-12-9-10(17(21)22)4-5-11(12)24-8-2-3-15(20)25-16-13(18)6-7-14(16)19/h4-5,9H,2-3,6-8H2,1H3 |
InChI 键 |
DPTBBDTUHYHQMN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
![2-Diazonio-1-methoxy-2-[tri(propan-2-yl)silyl]ethen-1-olate](/img/structure/B14322076.png)
![2-[2-(Azocan-1-yl)ethyl]-1-hydroxyguanidine](/img/structure/B14322088.png)


![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)




